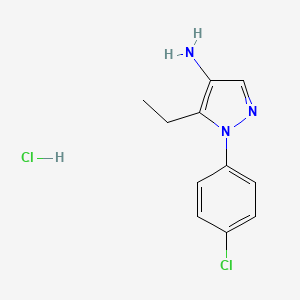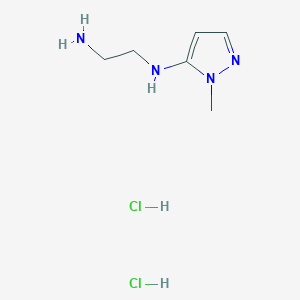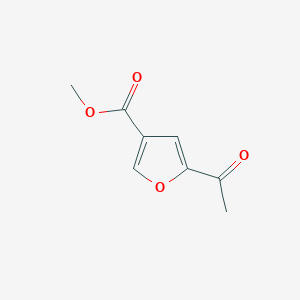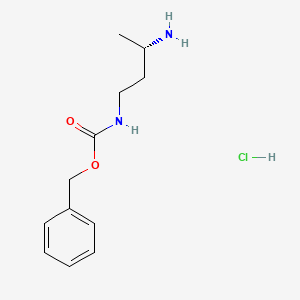
3-(2-Carbamoylphenyl)propanoic acid
Overview
Description
3-(2-Carbamoylphenyl)propanoic acid, also known as CPP, is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[2-(aminocarbonyl)phenyl]propanoic acid . The InChI code is 1S/C10H11NO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Novel Opioid Antagonists
Research by Lu et al. (2006) has demonstrated that derivatives of 3-(2-Carbamoylphenyl)propanoic acid can result in novel opioid antagonists. They synthesized an analogue called 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), replacing Tyr1 in certain opioid peptides, which led to the creation of opioid peptide-derived antagonists without a phenolic hydroxyl group.
Luminescent Metal Complexes
A study by Kanwal et al. (2020) explored the synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid for use in creating luminescent complexes with various metals. These complexes were tested for their antibacterial and antifungal potential and for their luminescence, with one, in particular, showing appreciable luminescence.
Renewable Building Block for Benzoxazine
Research conducted by Trejo-Machin et al. (2017) investigated the use of a compound similar to this compound, known as phloretic acid, as a renewable resource for producing polybenzoxazine. They showed that this acid could effectively replace phenol in providing specific properties of benzoxazine to hydroxyl-bearing molecules.
Chiral Intermediate in Antidepressant Synthesis
A study by Choi et al. (2010) used a compound structurally related to this compound, 3-Chloro-1-phenyl-1-propanol, as a chiral intermediate in synthesizing antidepressant drugs. They demonstrated the synthesis of this compound with high enantioselectivity using microbial reductases.
Propionic Acid Production and Applications
A comprehensive study by Rodriguez et al. (2014) and Rodriguez et al. (2014) highlighted the potential of producing propionic acid, related to this compound, via sugar fermentation. This process could serve as an alternative to petrochemical routes and finds applications in food preservatives and chemical manufacturing.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFASVOXDYMQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)




![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)